ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate
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Overview
Description
ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting with the preparation of the difluoromethoxy-substituted phenyl derivatives. These intermediates are then subjected to pyrazole formation through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include difluoromethylating agents, cyclization catalysts, and esterification reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{3,5-BIS[4-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE
- ETHYL 2-{3,5-BIS[4-(METHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE
Uniqueness
ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and binding affinity compared to similar compounds with trifluoromethoxy or methoxy groups .
Properties
Molecular Formula |
C21H18F4N2O4 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H18F4N2O4/c1-2-29-19(28)12-27-18(14-5-9-16(10-6-14)31-21(24)25)11-17(26-27)13-3-7-15(8-4-13)30-20(22)23/h3-11,20-21H,2,12H2,1H3 |
InChI Key |
GNEJRLNLXKYFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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